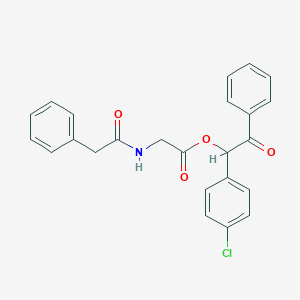
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a phenylacetyl group, and an amino acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate typically involves the reaction of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol with various acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1H-triazol-1-yl)ethanol: A related compound with similar anticonvulsant properties.
4-Chlorophenyl-2-oxo-2-phenylethyl acetate: Shares structural similarities but differs in its biological activity.
Uniqueness
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H20ClNO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C24H20ClNO4/c25-20-13-11-19(12-14-20)24(23(29)18-9-5-2-6-10-18)30-22(28)16-26-21(27)15-17-7-3-1-4-8-17/h1-14,24H,15-16H2,(H,26,27) |
InChI Key |
PXAODFNZADOIID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















